molecular formula C21H31NO11 B15124867 Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside

Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside

Cat. No.: B15124867
M. Wt: 473.5 g/mol
InChI Key: DMMHDVIDPISODO-UHFFFAOYSA-N
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Description

Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside is a complex carbohydrate derivative used primarily in glycoscience research. This compound is significant in the study of carbohydrate structures, synthesis, and biological functions. It is particularly relevant in the context of glycan formation and degradation, protein-glycan interactions, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside typically involves the glycosylation of benzyl alpha-D-mannopyranoside with a suitable donor, such as 2-(acetylamino)-2-deoxy-D-glucopyranosyl chloride. The reaction is often catalyzed by a Lewis acid, such as silver triflate, under anhydrous conditions to promote the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability. Purification typically involves chromatographic techniques to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside involves its interaction with specific glycan-binding proteins, such as lectins. These interactions can modulate various biological processes, including cell signaling, immune responses, and pathogen recognition. The compound’s acetylamino group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-alpha-D-glucopyranoside
  • Benzyl alpha-D-mannopyranoside
  • 2-(Acetylamino)-2-deoxy-D-glucopyranosyl chloride

Uniqueness

Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside is unique due to its specific glycosidic linkage and the presence of both acetylamino and phenylmethyl groups. These structural features confer distinct chemical and biological properties, making it a valuable tool in glycoscience research .

Properties

Molecular Formula

C21H31NO11

Molecular Weight

473.5 g/mol

IUPAC Name

N-[2-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C21H31NO11/c1-10(25)22-14-17(28)15(26)12(7-23)31-20(14)33-19-18(29)16(27)13(8-24)32-21(19)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)

InChI Key

DMMHDVIDPISODO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3=CC=CC=C3)CO)O)O)CO)O)O

Origin of Product

United States

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